molecular formula C7H7ClN2O B6203005 2-chloro-6-cyclopropoxypyrazine CAS No. 1209459-91-5

2-chloro-6-cyclopropoxypyrazine

Cat. No.: B6203005
CAS No.: 1209459-91-5
M. Wt: 170.59 g/mol
InChI Key: VLKBNMVPOBCHFK-UHFFFAOYSA-N
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Description

2-chloro-6-cyclopropoxypyrazine is an organic compound with the chemical formula C(_7)H(_7)ClN(_2)O. It belongs to the class of pyrazine derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and electrochemicals. This compound is characterized by the presence of a chlorine atom and a cyclopropoxy group attached to a pyrazine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-cyclopropoxypyrazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrazine derivatives.

    Chlorination: The pyrazine ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.

    Cyclopropoxylation: The introduction of the cyclopropoxy group is achieved through a nucleophilic substitution reaction. This involves reacting the chlorinated pyrazine with cyclopropanol in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Time: Controlling the temperature and reaction time to maximize the efficiency of each step.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-cyclopropoxypyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyrazine ring.

    Cyclopropoxy Group Reactions: The cyclopropoxy group can be involved in ring-opening reactions under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted pyrazines.

    Oxidation Products: Oxidized derivatives of the pyrazine ring.

    Reduction Products: Reduced forms of the pyrazine ring or the cyclopropoxy group.

Scientific Research Applications

2-chloro-6-cyclopropoxypyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-chloro-6-cyclopropoxypyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and cyclopropoxy groups can influence its binding affinity and specificity, affecting pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-chloropyrazine: Lacks the cyclopropoxy group, resulting in different reactivity and applications.

    6-cyclopropoxypyrazine:

    2-chloro-3-methylpyrazine: Contains a methyl group instead of a cyclopropoxy group, leading to variations in its chemical behavior.

Uniqueness

2-chloro-6-cyclopropoxypyrazine is unique due to the combination of the chlorine atom and the cyclopropoxy group on the pyrazine ring. This dual substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

CAS No.

1209459-91-5

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

2-chloro-6-cyclopropyloxypyrazine

InChI

InChI=1S/C7H7ClN2O/c8-6-3-9-4-7(10-6)11-5-1-2-5/h3-5H,1-2H2

InChI Key

VLKBNMVPOBCHFK-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=CC(=N2)Cl

Purity

95

Origin of Product

United States

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